REACTION_SMILES
|
[O:21]1[CH2:22][CH2:23][BH:24][NH:25]1.[c:1]1([C:7]2([c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[CH:8]3[N:9]([BH:10][O:11]2)[CH2:12][CH2:13][CH2:14]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[BH3:10].[c:1]1([C:7]([CH:8]2[NH:9][CH2:12][CH2:13][CH2:14]2)([OH:11])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
B1CCON1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B1CCON1
|
Name
|
B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
|
Name
|
|
Type
|
product
|
Smiles
|
B
|
Name
|
|
Type
|
product
|
Smiles
|
OC(c1ccccc1)(c1ccccc1)C1CCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:21]1[CH2:22][CH2:23][BH:24][NH:25]1.[c:1]1([C:7]2([c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[CH:8]3[N:9]([BH:10][O:11]2)[CH2:12][CH2:13][CH2:14]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[BH3:10].[c:1]1([C:7]([CH:8]2[NH:9][CH2:12][CH2:13][CH2:14]2)([OH:11])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
B1CCON1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B1CCON1
|
Name
|
B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
|
Name
|
|
Type
|
product
|
Smiles
|
B
|
Name
|
|
Type
|
product
|
Smiles
|
OC(c1ccccc1)(c1ccccc1)C1CCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:21]1[CH2:22][CH2:23][BH:24][NH:25]1.[c:1]1([C:7]2([c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[CH:8]3[N:9]([BH:10][O:11]2)[CH2:12][CH2:13][CH2:14]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[BH3:10].[c:1]1([C:7]([CH:8]2[NH:9][CH2:12][CH2:13][CH2:14]2)([OH:11])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
B1CCON1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B1CCON1
|
Name
|
B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
|
Name
|
|
Type
|
product
|
Smiles
|
B
|
Name
|
|
Type
|
product
|
Smiles
|
OC(c1ccccc1)(c1ccccc1)C1CCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[O:21]1[CH2:22][CH2:23][BH:24][NH:25]1.[c:1]1([C:7]2([c:15]3[cH:16][cH:17][cH:18][cH:19][cH:20]3)[CH:8]3[N:9]([BH:10][O:11]2)[CH2:12][CH2:13][CH2:14]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[BH3:10].[c:1]1([C:7]([CH:8]2[NH:9][CH2:12][CH2:13][CH2:14]2)([OH:11])[c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
|
Name
|
B1CCON1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B1CCON1
|
Name
|
B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
B1OC(c2ccccc2)(c2ccccc2)C2CCCN12
|
Name
|
|
Type
|
product
|
Smiles
|
B
|
Name
|
|
Type
|
product
|
Smiles
|
OC(c1ccccc1)(c1ccccc1)C1CCCN1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |